molecular formula C4H7FO2 B1304209 2-Fluoroisobutyric acid CAS No. 63812-15-7

2-Fluoroisobutyric acid

Cat. No.: B1304209
CAS No.: 63812-15-7
M. Wt: 106.1 g/mol
InChI Key: NZDOWZQRNZLBOY-UHFFFAOYSA-N
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Description

2-Fluoroisobutyric acid is a useful research compound. Its molecular formula is C4H7FO2 and its molecular weight is 106.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, including derivatives of 2-fluoroisobutyric acid, are crucial in chemical biology. They are used to construct fluorescent macromolecules like peptides and proteins, enabling the study of biological systems non-invasively. These amino acids help in tracking protein-protein interactions and imaging nanoscopic events in real-time with high spatial resolution (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

Optical Oxygen Probing in Neuroscience

In neuroscience, derivatives of this compound, like pyrenebutyric acid, have been used as probes for monitoring intracellular oxygen tension in cerebral cortex studies. This method provides a non-toxic, non-invasive, and non-consumptive way of monitoring, overcoming limitations of traditional techniques (Mitnick & Jöbsis, 1976).

PET Tracers in Cancer Imaging

This compound derivatives, like 2-[18F]-fluorobutyric acid, are explored as PET tracers for imaging prostate cancer. These compounds show promise in detecting tumors, with good accumulation in the tumor and clearance from non-target organs (Pillarsetty, Punzalan, Ku, & Larson, 2009).

Biophysical Studies with Fluorinated Amino Acids

Fluorinated amino acids, including this compound derivatives, are valuable in biophysical studies. They provide insights into protein structure and dynamics through 19F NMR chemical shifts. These amino acids are used to study the role of proton transfer and tautomeric states in enzymatic mechanisms (Kasireddy, Ellis, Bann, & Mitchell-Koch, 2017).

Genetically Encoded Fluorescent Amino Acids

This compound derivatives, like dansylalanine, have been genetically encoded in organisms like Saccharomyces cerevisiae. These fluorophores are introduced into proteins at defined sites, facilitating the study of protein unfolding and other dynamic processes (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).

Biosynthesis from Renewable Carbon

Research on the biosynthesis of compounds like 2-hydroxyisobutyric acid, closely related to this compound, from renewable carbon sources, highlights the potential of biotechnology in producing valuable chemical building blocks. This approach is significant for developing sustainable chemical processes (Rohwerder & Müller, 2010).

Safety and Hazards

2-Fluoroisobutyric acid is classified as a dangerous good for transport and may be subject to additional shipping charges . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While specific future directions for 2-Fluoroisobutyric acid are not mentioned in the sources retrieved, it is noted that the compound is used for proteomics research applications .

Properties

IUPAC Name

2-fluoro-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDOWZQRNZLBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382325
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63812-15-7
Record name 2-Fluoroisobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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